molecular formula C20H20N4O3S2 B2756261 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034289-04-6

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2756261
CAS No.: 2034289-04-6
M. Wt: 428.53
InChI Key: FZDOGQAAKRQKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a dihydroimidazo-thiazole core linked to a dimethylsulfamoyl-substituted benzamide moiety. This structure combines aromatic, sulfonamide, and fused bicyclic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-23(2)29(26,27)15-9-7-14(8-10-15)19(25)21-17-6-4-3-5-16(17)18-13-24-11-12-28-20(24)22-18/h3-10,13H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDOGQAAKRQKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure incorporates a dihydroimidazo[2,1-b]thiazole moiety linked to a benzamide with a dimethylsulfamoyl group. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of 368.44 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets involved in various biochemical pathways:

  • Anticancer Activity : The imidazo[2,1-b]thiazole scaffold has been associated with anticancer effects. Research indicates that derivatives of this compound exhibit potent activity against certain cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Compounds containing thiazole and imidazole rings have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways .

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds within the same structural class:

Compound Activity Target/Effect Reference
6-Phenylimidazo[2,1-b]thiazoleAnticancerFLT3-dependent AML cells
4-Phenylthiazole derivativesAntifungalInhibition of Candida spp.
Imidazo[2,1-b]thiazole derivativesAntimicrobialBroad-spectrum activity

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Anticancer Efficacy : A study conducted on imidazo[2,1-b]thiazole derivatives showcased their ability to inhibit FLT3 kinase in acute myeloid leukemia (AML) cells. These compounds were selectively toxic to cancer cells while sparing normal cells .
  • Antifungal Activity : Research on thiazole derivatives indicated significant antifungal properties against Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that derivatives of this compound may exhibit favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Scientific Research Applications

Research indicates that compounds containing imidazo[2,1-b]thiazole and sulfamoyl groups exhibit a range of pharmacological effects. The following table summarizes the biological activities associated with this compound and related derivatives:

CompoundBiological ActivityIC50 Values
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamideAntitumor activityNot yet reported
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic AcidAnticancer1.61 µg/mL
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesSelective anticancerNot specified
3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivativesAntimicrobialNot specified

Potential Therapeutic Applications

The compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases:

  • Anticancer Research : The imidazo[2,1-b]thiazole structure is linked to anticancer properties. Studies have shown that derivatives can inhibit tumor growth in various cancer cell lines.
    • A study reported moderate efficacy against kidney cancer cells, indicating potential for further development in oncology.
  • Antimicrobial Activity : The sulfamoyl group is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains.

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

  • A study on imidazothiazole derivatives demonstrated their ability to inhibit specific cancer cell lines, paving the way for further exploration of this compound in anticancer therapy .
  • Another research highlighted the potential use of sulfamoyl compounds in treating infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Variations
  • Imidazo[2,1-b]thiazole Derivatives: The compound in , N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide, shares the imidazo-thiazole core but differs in substituents.
  • Triazole-Thiones () :
    Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature triazole-thione tautomerism, which stabilizes planar structures. In contrast, the target’s benzamide and sulfamoyl groups create a rigid, linear arrangement, possibly enhancing target specificity .

Substituent Modifications
  • Sulfonamide/Benzamide Groups: The dimethylsulfamoyl group in the target compound differs from the phenoxybenzenesulfonamide in . The electron-withdrawing dimethylsulfamoyl group may increase metabolic stability compared to the more lipophilic phenoxy substituent . Comparison with Pesticidal Analogs (): Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) shares a benzamide backbone but lacks the dihydroimidazo-thiazole.

Data Tables

Table 1: Structural Comparison
Compound Core Structure Key Substituents Potential Application
Target Compound Dihydroimidazo-thiazole 4-(N,N-Dimethylsulfamoyl)benzamide Kinase inhibition
Compound Imidazo-thiazole 4-Phenoxybenzenesulfonamide Antimicrobial
Etobenzanid () Benzamide Ethoxymethoxy, dichlorophenyl Herbicide
Triazole-Thiones () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the dihydroimidazo-thiazole core. Key steps include:

  • Coupling reactions : Amide bond formation between the thiazole-phenyl moiety and the dimethylsulfamoyl benzamide group under conditions like DMF as solvent and EDCI/HOBt as coupling agents .
  • Temperature control : Reactions often require reflux (e.g., 80–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the compound ≥95% purity .
    • Critical Parameters : Solvent choice (e.g., ethanol, DCM), catalyst selection (e.g., Pd for cross-coupling), and reaction time (4–24 hours) significantly impact yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with specific shifts for the sulfamoyl group (~3.1 ppm for dimethyl protons) and aromatic protons (6.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 467.12) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for the dihydroimidazo-thiazole ring system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.